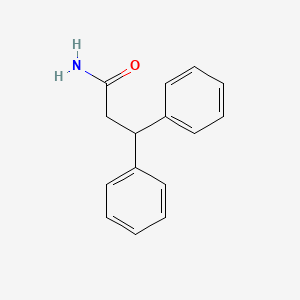

3,3-Diphenylpropanamide

Vue d'ensemble

Description

3,3-Diphenylpropanamide is an organic compound with the molecular formula C15H15NO. It is characterized by the presence of two phenyl groups attached to the third carbon of a propanamide chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropanamide can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cinnamamide, followed by catalytic hydrogenation. The reaction conditions typically include the use of aluminum chloride as a catalyst and hydrogen gas under pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Diphenylpropanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using hypervalent iodine reagents to form C–N and C–O bonds.

Reduction: The compound can be reduced to form corresponding amines under catalytic hydrogenation conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of C–N and C–O coupled products.

Reduction: Formation of diphenylpropylamine.

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,3-Diphenylpropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,3-Diphenylpropanamide involves its interaction with specific molecular targets. For instance, in oxidative reactions, the compound undergoes intramolecular transformations facilitated by hypervalent iodine reagents, leading to the formation of C–N and C–O bonds . These reactions are crucial for its application in organic synthesis and medicinal chemistry.

Comparaison Avec Des Composés Similaires

3,3-Diphenylpropylamine: Similar structure but with an amine group instead of an amide.

N-Phenylbenzamide: Contains a single phenyl group attached to the amide nitrogen.

Hydrocinnamanilide: Another derivative with a similar backbone but different functional groups.

Uniqueness: 3,3-Diphenylpropanamide is unique due to its dual phenyl groups attached to the propanamide chain, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Activité Biologique

3,3-Diphenylpropanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3,3-diphenyl propanoyl chloride with various amines or amino acids. This synthesis has led to the development of several derivatives that exhibit enhanced biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties, including antibacterial and antifungal activities. A study published in the Asian Journal of Pharmaceutical and Clinical Research highlighted the following findings:

- Antibacterial Activity : Compounds IV, VII, and VIII demonstrated maximum activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at a concentration of 50 µg/mL, outperforming standard antibiotics like ciprofloxacin .

- Antifungal Activity : The same compounds showed notable antifungal effects against Candida albicans and Aspergillus niger, comparable to the standard drug griseofulvin .

- Anthelmintic Activity : Compounds VII and VIII exhibited superior anthelmintic activity compared to albendazole at doses of 50 and 100 mg/mL. They resulted in minimal paralyzing and death times in both housefly and earthworm models .

2. Anticancer Properties

The potential anticancer effects of this compound derivatives have also been explored. A study found that certain diphenylpropanamide compounds acted as selective antagonists for the RORγ receptor, which is crucial in regulating Th17 cell differentiation linked to autoimmune diseases and cancer progression:

- RORγ Inhibition : Compound 4n(−) was identified as a potent RORγ transcriptional inhibitor with an IC50 value of 51 nM. It significantly inhibited IL-17A expression in human T cells without affecting other T cell lineages .

- Selective Activity : The compound showed no cytotoxicity in RORγ assays up to 96 µM, indicating a high degree of selectivity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Concentration (µg/mL) | Activity Comparison |

|---|---|---|---|

| IV | E. coli | 50 | Superior to ciprofloxacin |

| VII | P. aeruginosa | 50 | Superior to ciprofloxacin |

| VIII | C. albicans | 50 | Comparable to griseofulvin |

| VII | A. niger | 50 | Comparable to griseofulvin |

Table 2: Anticancer Activity of Diphenylpropanamide Derivatives

| Compound | RORγ IC50 (nM) | Cytotoxicity (up to µM) |

|---|---|---|

| 4n(−) | 51 | None |

| 4n(+) | 605 | None |

Case Studies

Case Study on Anthelmintic Efficacy :

In a comparative study assessing the efficacy of various anthelmintics, compounds VII and VIII were tested against standard treatments like albendazole. Results indicated that these compounds not only matched but exceeded the effectiveness of traditional drugs in terms of speed and efficiency in paralyzing and killing parasites .

Case Study on RORγ Inhibition :

A detailed investigation into the selective inhibition of RORγ by compound 4n(−) demonstrated its potential as a therapeutic agent for conditions where Th17 cells play a critical role, such as autoimmune disorders and cancer. The compound's ability to inhibit IL-17A expression was significant in both murine models and human T cells .

Propriétés

IUPAC Name |

3,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMSJANEHGEKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322705 | |

| Record name | 3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-19-3 | |

| Record name | NSC401877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.